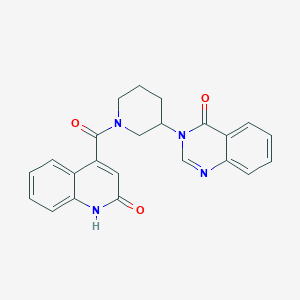
3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Antitubercular Agents
The 2,4-diaminoquinazoline class, related to the chemical structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class of compounds holds potential as a lead candidate for tuberculosis drug discovery. Systematic examination of the representative molecule's structure-activity relationships highlighted key determinants of its potency, leading to the identification of a compound with bactericidal activity against both replicating and non-replicating M. tuberculosis. This discovery suggests a promising direction for new antitubercular therapies (Odingo et al., 2014).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives, synthesized from bis benzoxazin-4-one, have been evaluated for their insecticidal efficacy. This research expands the potential applications of quinazolinone derivatives in agricultural science, offering a new approach to pest control (El-Shahawi et al., 2016).
Antioxidant Activity
Quinazolin derivatives have been synthesized and characterized for their potential as antioxidants. The study found that some synthesized compounds demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid in efficacy. This indicates their utility in developing therapeutic agents aimed at mitigating oxidative stress (Al-azawi, 2016).
Antifungal and Antibacterial Activities
Several quinazoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Among these, specific derivatives showed promising activity against Aspergillus flavus and Pseudomonas, suggesting potential applications in developing new antimicrobial agents (Kale & Durgade, 2017).
Corrosion Inhibition
Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Studies revealed that these compounds are effective in protecting mild steel against corrosion, suggesting their application in industrial processes to enhance the longevity of metal components (Errahmany et al., 2020).
特性
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21-12-18(16-7-1-4-10-20(16)25-21)22(29)26-11-5-6-15(13-26)27-14-24-19-9-3-2-8-17(19)23(27)30/h1-4,7-10,12,14-15H,5-6,11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFMMWLIBQAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)
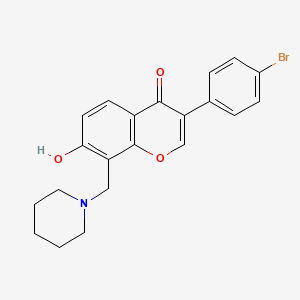
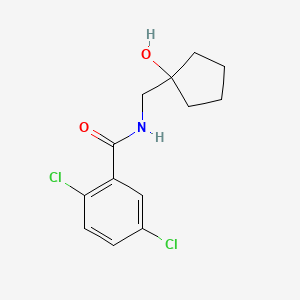
![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)


![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)

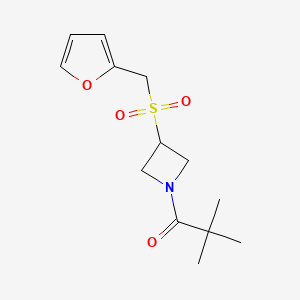
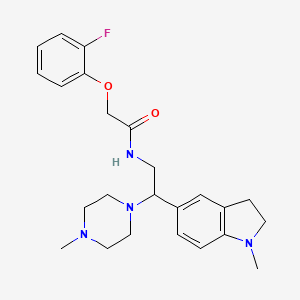
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
